Ethyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate
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Overview
Description
Ethyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features an ethyl carbamate group and a 4-chlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl hydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized to yield the thiadiazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12ClN3O2S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-18-12(17)14-11-16-15-10(19-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
HETLLURWCXQGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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